5-Bromo-2-(2-fluoro-2-propyl)pyridine
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Overview
Description
5-Bromo-2-(2-fluoro-2-propyl)pyridine is a halogenated pyridine derivative with the molecular formula C8H9BrFN and a molecular weight of 218.07 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, making it a valuable building block in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-fluoro-2-propyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Another approach involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-fluoro-2-propyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic aromatic substitution reactions, often catalyzed by palladium or copper.
Coupling Reactions: It can undergo Suzuki coupling reactions with aryl iodides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Sodium Nitrite and Hydrofluoric Acid: Used in diazotization reactions.
Major Products
Biaryl Compounds: Formed through Suzuki coupling reactions.
Substituted Pyridines: Resulting from nucleophilic aromatic substitution reactions.
Scientific Research Applications
5-Bromo-2-(2-fluoro-2-propyl)pyridine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluoro-2-propyl)pyridine involves its interaction with specific molecular targets. For instance, in cancer immunotherapy, it acts as an inhibitor of indoleamine-2,3-dioxygenase-1, a key enzyme involved in tryptophan metabolism . The compound’s halogen atoms facilitate its binding to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoropyridine: Another halogenated pyridine used in similar applications.
2-Bromo-5-fluoropyridine: Utilized in the synthesis of various organic compounds.
Uniqueness
5-Bromo-2-(2-fluoro-2-propyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. Its combination of bromine and fluorine atoms enhances its utility in both chemical synthesis and biological applications .
Properties
IUPAC Name |
5-bromo-2-(2-fluoropropan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFXFQSFROTRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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